5-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide is a useful research compound. Its molecular formula is C13H13BrN2O3 and its molecular weight is 325.162. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiprotozoal Activity The compound 5-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide is closely related to a class of compounds that have been synthesized and evaluated for their antiprotozoal activity. For instance, derivatives like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and related aza-analogues of furamidine were synthesized and assessed for their effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including variations synthesized through selective bromination and coupling reactions, have shown promising IC(50) values and curative potential in in vivo models, indicating their significance in developing treatments for trypanosomiasis and malaria (Ismail et al., 2003).
Deuterium-Labelled Compounds for Scientific Research Another application involves the synthesis of deuterium-labelled compounds, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4, from related furan-2-yl nicotinamides. These labeled compounds are prepared for use in pharmacological and biochemical research, allowing for the study of drug metabolism and mechanism of action with enhanced precision due to the incorporation of deuterium (Ismail & Boykin, 2004).
Enzymatic Synthesis and Polymer Research Research on furan carboxylic acids, closely related to the structural framework of this compound, highlights the potential of furan derivatives in biobased polymer synthesis. For example, the controlled synthesis of 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via enzyme cascades showcases the integration of furan derivatives in developing sustainable polymers for the pharmaceutical and polymer industries (Jia et al., 2019).
Nicotinamide in Oxidative Metabolism Research Nicotinamide plays a crucial role in studies on oxidative metabolism, where its addition to assay media has been found to influence the metabolic processing of substrates by hepatic microsomal mixed-function oxidase. This has implications for research into enzyme inhibition and the metabolic pathways of drugs and other xenobiotics (Schenkman et al., 1967).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Similar compounds have been used in catalytic protodeboronation of alkyl boronic esters . This process could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have been used in formal anti-markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(18,11-3-2-4-19-11)8-16-12(17)9-5-10(14)7-15-6-9/h2-7,18H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERBVLVAVXFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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